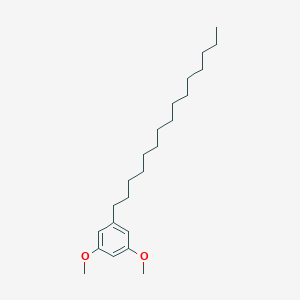

1,3-Dimethoxy-5-pentadecylbenzene

Description

1,3-Dimethoxy-5-pentadecylbenzene (CAS: 23032-48-6) is a lipophilic aromatic compound characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3 and a long pentadecyl chain (C15H31) at position 4. Its molecular formula is C23H40O2, with a molecular weight of 349.31 g/mol . The compound is synthesized via a Suzuki–Miyaura coupling reaction, yielding a low-melting off-white solid (72% yield) with high purity (91.27% by LCMS) . Key spectral data include:

- ¹H-NMR: δ 6.34 (d, J = 2.0 Hz, 1H), 6.29 (d, J = 2.0 Hz, 1H), 3.78 (s, 6H, OCH3), and signals for the pentadecyl chain (δ 2.54–0.88 ppm) .

- ¹³C-NMR: Peaks at δ 160.8 (C-OCH3), 145.6 (aromatic C), and 36.5 (alkyl chain CH2) .

It has been identified in environmental studies as a semi-volatile organic contaminant in Baltic Sea organisms, with a GC-HRMS retention index of 2647 .

Propriétés

Numéro CAS |

23032-48-6 |

|---|---|

Formule moléculaire |

C23H40O2 |

Poids moléculaire |

348.6 g/mol |

Nom IUPAC |

1,3-dimethoxy-5-pentadecylbenzene |

InChI |

InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h18-20H,4-17H2,1-3H3 |

Clé InChI |

KDZJXNAOSGKFDB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC |

SMILES canonique |

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC |

Synonymes |

1,3-Dimethoxy-5-pentadecylbenzene; 1-(3,5Ddimethoxyphenyl)-pentadecane |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in alkyl chain length, substituent groups, and aromatic ring systems. Key differences in physicochemical properties, environmental behavior, and synthesis are summarized below:

Table 1: Structural and Analytical Comparison of Alkyl-Substituted Benzene Derivatives

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Retention Time (GC-HRMS) | Environmental Concentration (Relative Units) | Log P (Predicted) |

|---|---|---|---|---|---|---|

| 1,3-Dimethoxy-5-pentadecylbenzene | C23H40O2 | 23032-48-6 | 349.31 | 2647 | 12 | 8.9* |

| 1,3-Dimethoxy-5-hexadecylbenzene | C24H42O2 | N/A | 363.34 | 2711 | 1.1 | 9.4* |

| (1-Pentyloctyl)benzene | C18H30 | 2719-61-1 | 246.43 | 1742 | -5† | 7.2 |

| (1-Methylundecyl)benzene | C18H30 | 2719-61-1 | 246.43 | 1724 | -3† | 7.5 |

| 2,4’-Dimethylbiphenyl | C14H14 | 1166-18-3 | 182.26 | 1503 | 8 | 4.1 |

Key Findings:

Alkyl Chain Length and Hydrophobicity :

- Increasing alkyl chain length (C15 → C16) correlates with higher molecular weight (349.31 → 363.34 g/mol) and retention time (2647 → 2711), indicating enhanced hydrophobicity and chromatographic retention .

- The pentadecyl derivative exhibits higher environmental prevalence (12 units) than its hexadecyl analog (1.1 units), suggesting chain length inversely affects biodegradability or bioaccumulation .

Substituent Effects: Methoxy groups in 1,3-Dimethoxy-5-pentadecylbenzene increase polarity compared to non-oxygenated analogs like (1-Pentyloctyl)benzene. However, the long alkyl chain dominates its lipophilicity (Log P ~8.9 vs. 7.2 for C18 alkylbenzenes) . Biphenyl derivatives (e.g., 2,4’-Dimethylbiphenyl) show significantly lower Log P (4.1) and molecular weight (182.26 g/mol), reflecting reduced environmental persistence .

Research Findings and Environmental Relevance

- Structural Uniqueness : Unlike shorter-chain alkylbenzenes (e.g., C18 derivatives), its methoxy groups may facilitate interactions with biological receptors, though this remains understudied .

- Contradictions in Data : A conflicting entry in lists the molecular formula as C12H5Cl5 , likely a typographical error, as this contradicts NMR and synthesis data from authoritative sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.